Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- is a chemical compound with the molecular formula C15-H12-N2-O3 and a molecular weight of 268.29 g/mol . It is known for its unique structure, which includes a benzenebutanamide backbone with alpha and gamma dioxo groups and a pyridinyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- typically involves the reaction of benzenebutanamide with appropriate reagents to introduce the alpha and gamma dioxo groups and the pyridinyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The pyridinyl substituent can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, substituted benzenebutanamides, and various oxidation products .
Scientific Research Applications
Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl-
- Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-(6-methyl-2-pyridinyl)-
Uniqueness
Benzenebutanamide, alpha,gamma-dioxo-N-2-pyridinyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
Properties
CAS No. |
130421-35-1 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2,4-dioxo-4-phenyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C15H12N2O3/c18-12(11-6-2-1-3-7-11)10-13(19)15(20)17-14-8-4-5-9-16-14/h1-9H,10H2,(H,16,17,20) |
InChI Key |
SNPZWZTYJYKVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.